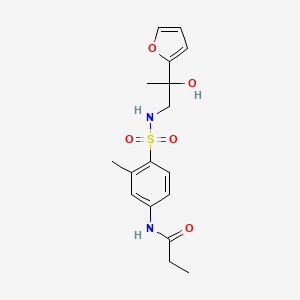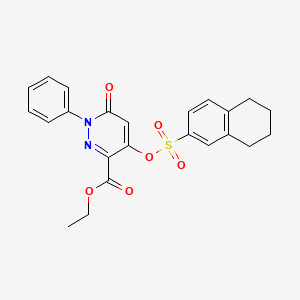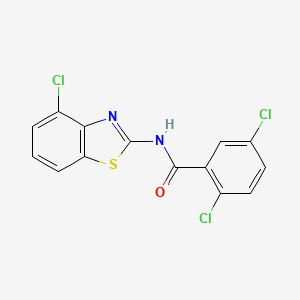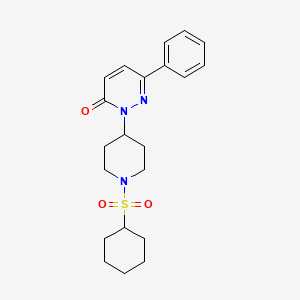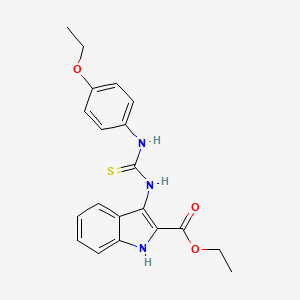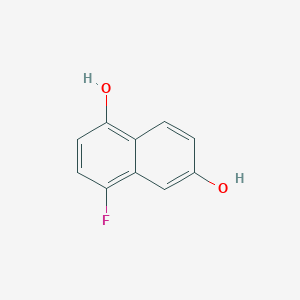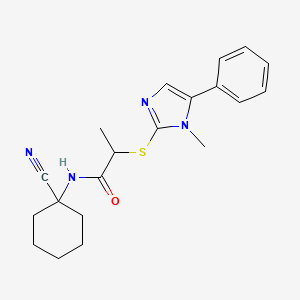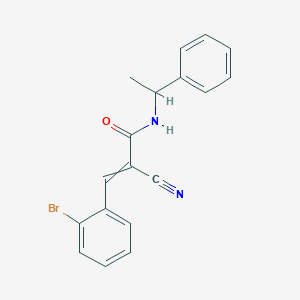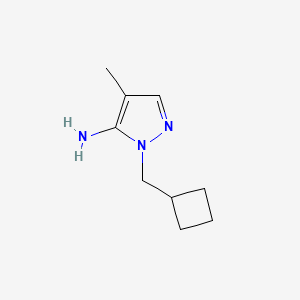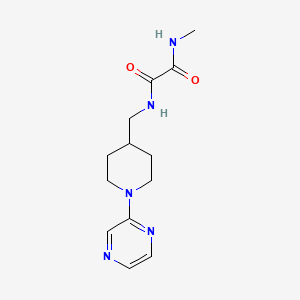
N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also contains an oxalamide group, which is a functional group consisting of an amide group attached to a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine and piperidine rings would give the molecule a certain degree of rigidity, while the oxalamide group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amide group in the oxalamide could potentially undergo hydrolysis, while the pyrazine and piperidine rings might be susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could increase the compound’s solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Applications De Recherche Scientifique
Cytochrome P450 Inhibition
Cytochrome P450 enzymes are crucial for drug metabolism, influencing drug-drug interactions (DDIs). Research highlights the importance of identifying potent and selective chemical inhibitors for various CYP isoforms to predict potential DDIs. The review by Khojasteh et al. (2011) discusses the selectivity of chemical inhibitors, including pyrazine derivatives, towards major human hepatic CYP isoforms, emphasizing their role in metabolic studies and drug development (Khojasteh et al., 2011).
Pyrazines in Food Science
Yu et al. (2021) examine the generation of pyrazines from the Maillard reaction in food processing. Pyrazines contribute to the flavor profile of various food products. The review outlines strategies to control pyrazine formation, highlighting their significance in enhancing or suppressing flavors for food quality improvement (Yu et al., 2021).
Pharmacological Properties of Pyrazolines
The therapeutic applications of pyrazolines, featuring a pyrazine moiety, are extensively reviewed by Shaaban et al. (2012). Pyrazoline derivatives are noted for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. This underlines the chemical versatility and therapeutic potential of pyrazine-containing compounds (Shaaban et al., 2012).
Dipeptidyl Peptidase IV (DPP IV) Inhibitors
Mendieta et al. (2011) review the development of DPP IV inhibitors, which are crucial for managing type 2 diabetes mellitus. The review categorizes piperazine-based structures as pivotal in forming active antidiabetic drugs, showcasing the therapeutic applications of piperazine derivatives in medicinal chemistry (Mendieta et al., 2011).
Antioxidant Properties of Chromones
Yadav et al. (2014) discuss the antioxidant potential of chromones and their derivatives, emphasizing their ability to neutralize active oxygen and inhibit free radical processes. This activity is critical for preventing cell impairment and various diseases, underscoring the importance of structural features like the pyrazine ring in bioactive compounds (Yadav et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-N'-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-14-12(19)13(20)17-8-10-2-6-18(7-3-10)11-9-15-4-5-16-11/h4-5,9-10H,2-3,6-8H2,1H3,(H,14,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMBYAACCDJRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCN(CC1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

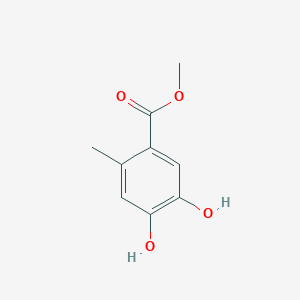
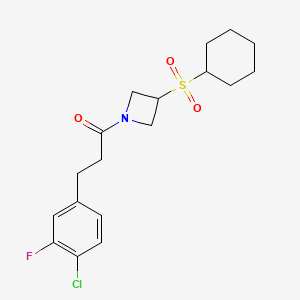
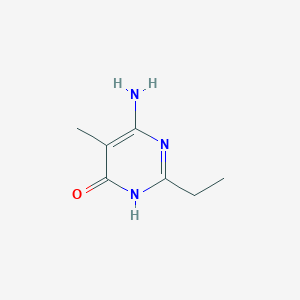
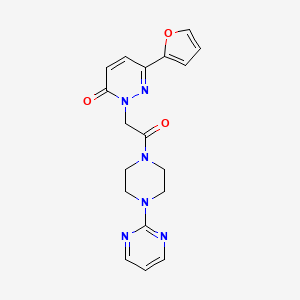
![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)
